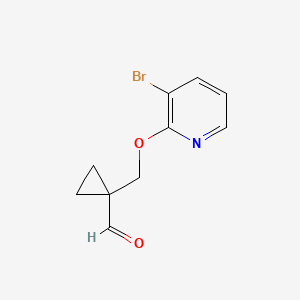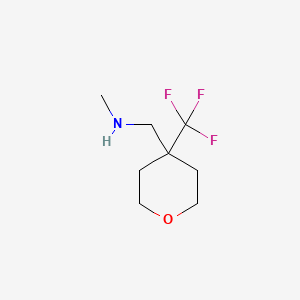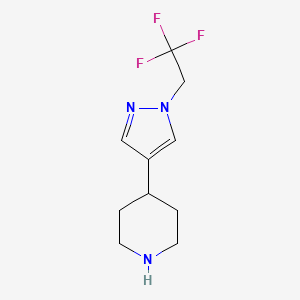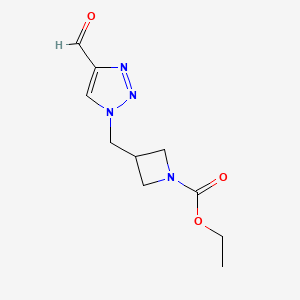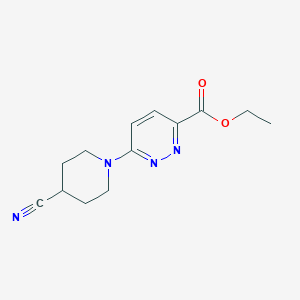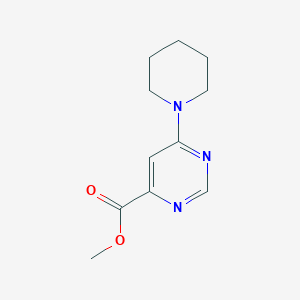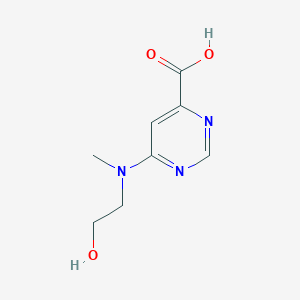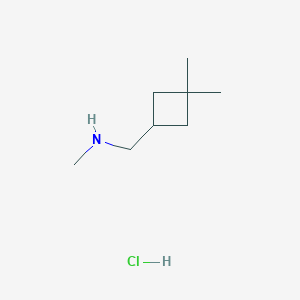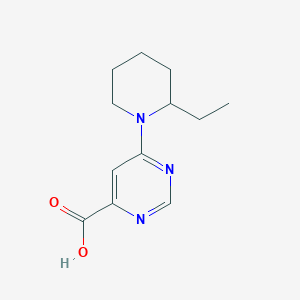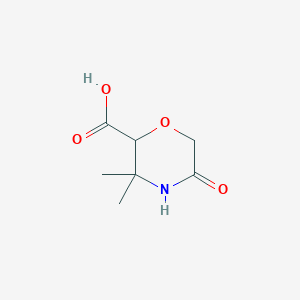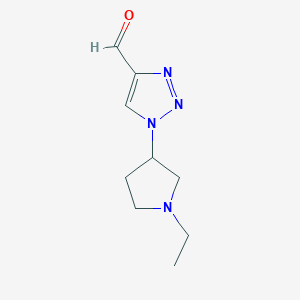
1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
“1-Ethylpyrrolidin-3-yl” is a chemical compound that is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its unique structural properties and reactivity .
Molecular Structure Analysis
The molecular structure of “1-ethylpyrrolidin-3-yl” involves a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethylpyrrolidin-3-yl” include a molecular weight of 128.22 and a physical form of oil .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties Compounds synthesized using the triazole ring, similar to 1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, have shown promising results as potential antimicrobial agents. For instance, a study explored the antimicrobial and antioxidant activities of 1,2,3-triazolyl pyrazole derivatives. These compounds exhibited a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. In particular, their antibacterial potency was further validated through in silico molecular docking studies, indicating their potential as good inhibitors of E. coli MurB enzyme, comparable to standard drugs like Ciproflaxin (Bhat et al., 2016).
Heterocyclic Compound Synthesis Research on N-unsubstituted 1,2,4-triazole-3-carbaldehydes has indicated that they exhibit dimerization in solid state to form carbonyl-free hemiaminals. These compounds are proposed to exist as monomeric structures in solution, with parallels drawn to benzimidazole-2-carbaldehyde. The findings suggest their potential utility in the synthesis of various heterocyclic compounds, contributing to the field of synthetic and medicinal chemistry (Browne, 1971).
Drug Development Another study highlighted the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. The core motif of 1,2,4-triazoles is significant in the structure of clinical drugs for a variety of therapeutic purposes, such as anticancer, anticonvulsant, and antidepressant medications. The research underlines the chemical versatility and biological significance of the triazole moiety, which can be pivotal in the development of new pharmaceuticals (Prasad et al., 2021).
Metal Complex Synthesis The triazole derivatives have been utilized in the synthesis of metal complexes as well. For instance, a study described the synthesis, characterization, and crystal structure of new silver(I) and palladium(II) complexes containing 1,2,4-triazole moieties. Such complexes are of interest due to their potential applications in catalysis, material science, and medicinal chemistry (Ghassemzadeh et al., 2008).
Fluorescent Dye Development The triazole structure has also been explored in the field of fluorescent dyes. A study focusing on the synthesis of highly fluorescent dyes containing a pyrazolylpyrene chromophore, which is structurally related to triazoles, demonstrated bright fluorescence in solutions. These dyes, owing to their unique structural and optical properties, could be significant for applications in sensing, imaging, and as photophysical probes (Wrona-Piotrowicz et al., 2022).
Zukünftige Richtungen
The future directions in the research of pyrrolidine derivatives like “1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde” could involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-2-12-4-3-9(6-12)13-5-8(7-14)10-11-13/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZIQVGGEDGVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



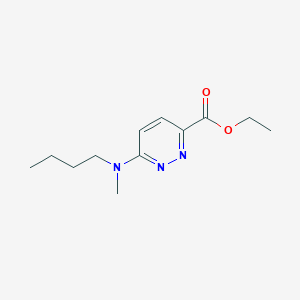

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)
